4-Aminobenzene-1,2,3-triol;hydrochloride
Description
Significance of Aminobenzene-1,2,3-triol Frameworks in Contemporary Organic Chemistry
The aminobenzene-1,2,3-triol framework, also known as aminopyrogallol, is a scaffold of considerable importance in contemporary organic chemistry. The pyrogallol (B1678534) (1,2,3-trihydroxybenzene) unit is a well-established structural motif in numerous natural products and is known for its potent antioxidant and metal-chelating properties. The introduction of an amino group to this framework dramatically expands its chemical versatility.
The presence of multiple hydroxyl groups allows for a variety of chemical transformations, including etherification, esterification, and participation in the formation of metal-organic frameworks (MOFs). The amino group, a primary nucleophile and a site for diazotization, further broadens the synthetic possibilities. Pyrogallol-containing molecules are prevalent in the plant kingdom and their chemical synthesis remains a challenge. Derivatives of pyrogallol have found applications in medicine as mild skin antiseptics and astringents. britannica.com Furthermore, pyrogallol derivatives are being explored for their potential as potent and selective human TLR2 antagonists in the context of inflammatory and metabolic diseases. nih.gov
The combination of these functionalities in a single molecule makes aminobenzene-1,2,3-triol frameworks attractive building blocks for the synthesis of complex molecular architectures, including novel dyes, pharmaceutical intermediates, and specialized polymers.
Historical Context of Aminophenol and Aminobenzene-triol Research
The study of aminophenols has a rich history dating back to the 19th century, closely tied to the development of the synthetic dye industry. The three simple isomers of aminophenol (ortho, meta, and para) were among the early aromatic compounds to be synthesized and characterized. Historically, the primary method for their production was the reduction of the corresponding nitrophenols, initially using iron and acid. hmdb.ca
Pyrogallol itself was first obtained in 1786 by the thermal decarboxylation of gallic acid. wikipedia.orgatamanchemicals.com Its properties as a photographic developer were discovered in 1832, highlighting its early application in chemical technology. britannica.com The synthesis of aminobenzene-triols, as a confluence of these two areas of research, represents a more specialized field of study. While detailed historical accounts of the synthesis of 4-Aminobenzene-1,2,3-triol (B13595375) are not widely documented in readily available literature, the foundational methods for preparing polyhydroxylated anilines were established through the broader exploration of aromatic chemistry. These methods generally involved the nitration of a protected polyhydroxybenzene followed by reduction of the nitro group.
Structural Elucidation and Isomeric Considerations of 4-Aminobenzene-1,2,3-triol
The definitive structure of 4-Aminobenzene-1,2,3-triol;hydrochloride is characterized by a benzene (B151609) ring substituted with three hydroxyl groups at positions 1, 2, and 3, and an amino group at position 4. The hydrochloride salt form indicates that the amino group is protonated, forming an anilinium chloride.
Isomeric Forms:
Several isomers of aminobenzene-triol exist, each with distinct physical and chemical properties due to the different substitution patterns of the amino and hydroxyl groups on the benzene ring. The separation and characterization of these isomers can be challenging due to their similar physical properties. nih.gov Techniques such as chromatography and spectroscopy are essential for their differentiation.
While specific, detailed spectroscopic data such as ¹H and ¹³C NMR for this compound are not widely published, predictions can be made based on analogous structures. For instance, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electronic effects of the hydroxyl and ammonium (B1175870) groups. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the benzene ring.
Interactive Data Table: Physicochemical Properties of Related Aminophenols
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 2-Aminophenol | C₆H₇NO | 109.13 | 174 |
| 3-Aminophenol | C₆H₇NO | 109.13 | 122-123 |
| 4-Aminophenol | C₆H₇NO | 109.13 | 186-189 |
| 2-Aminophenol hydrochloride | C₆H₈ClNO | 145.59 | 207 |
| 3-Aminophenol hydrochloride | C₆H₈ClNO | 145.59 | 229 |
Note: Data for this compound is not available in this table due to a lack of widely published experimental values.
Overview of Research Trajectories for the Compound and Related Analogues
While specific research focused solely on this compound is limited in the public domain, the research trajectories for its analogues and the broader class of aminopyrogallol derivatives are indicative of its potential applications.
The antioxidant properties of the pyrogallol moiety suggest that its amino-substituted derivatives could be investigated for applications in materials science as stabilizers or in medicinal chemistry as potential therapeutic agents. The ability of the pyrogallol structure to chelate metals also opens up possibilities for the design of novel sensors or catalysts.
Furthermore, the reactivity of the amino group allows for the incorporation of the 4-aminobenzene-1,2,3-triol unit into larger, more complex molecules. For example, it could serve as a monomer in the synthesis of novel polyamides or polyimides with unique thermal or electronic properties. The development of new synthetic methodologies to access pyrogallol derivatives is an active area of research, which could facilitate the broader investigation of compounds like 4-Aminobenzene-1,2,3-triol. researchgate.net The exploration of pyrogallol derivatives as potent and selective human TLR2 antagonists for inflammatory diseases also points to a promising direction for medicinal chemistry research involving this scaffold. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
7303-36-8 |
|---|---|
Molecular Formula |
C6H8ClNO3 |
Molecular Weight |
177.58 g/mol |
IUPAC Name |
4-aminobenzene-1,2,3-triol;hydrochloride |
InChI |
InChI=1S/C6H7NO3.ClH/c7-3-1-2-4(8)6(10)5(3)9;/h1-2,8-10H,7H2;1H |
InChI Key |
BPOCRZKGNUUKIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)O)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways Involving 4 Aminobenzene 1,2,3 Triol;hydrochloride
General Synthetic Strategies for Aminobenzene-triol Architectures
The construction of molecules containing both amino and multiple hydroxyl groups on a benzene (B151609) ring can be achieved through several strategic approaches. These methods generally involve either building the molecule from a pre-functionalized precursor or by performing transformations on an existing benzenetriol scaffold.
Precursor-Based Synthetic Routes
Precursor-based syntheses utilize starting materials that already contain some of the desired functional groups or their masked equivalents. A common and effective strategy involves the reduction of a nitro group on a polyhydroxylated or polyalkoxylated aromatic ring. For instance, a trimethoxy-nitrobenzene derivative can be synthesized and subsequently demethylated and reduced to yield the target aminobenzene-triol.
Another precursor approach involves nucleophilic aromatic substitution (NAS). For example, the synthesis of 1,2,4,5-tetraaminobenzene hydrochloride has been achieved starting from 1,3-dichloro-4,6-dinitrobenzene. researchgate.net This precursor undergoes a double ammonolysis reaction, followed by catalytic hydrogenation of the nitro groups to amines, and subsequent treatment with hydrochloric acid to form the stable salt. researchgate.net This highlights a pathway where halogenated dinitroaromatics serve as key precursors for complex amino-substituted benzenes.
Similarly, syntheses can begin with polyhydroxy benzaldehydes. For example, 2,3,4-trihydroxybenzaldehyde (B138039) can be used as a starting point to introduce a nitrogen-containing moiety, which is later converted to an amino group, as demonstrated in the synthesis of various benserazide (B1668006) derivatives. nih.gov
A summary of precursor-based strategies is presented below.
Table 1: Overview of Precursor-Based Synthetic Strategies| Precursor Type | Key Transformation(s) | Target Moiety | Reference |
|---|---|---|---|
| Nitro-alkoxy-benzene | Nitro group reduction, Demethylation | Aminobenzene-triol | General Strategy |
| Dichloro-dinitro-benzene | Ammonolysis, Nitro group reduction | Tetraaminobenzene | researchgate.net |
| Polyhydroxy-benzaldehyde | Hydrazone formation, Reduction | Amino-polyhydroxy-benzyl derivative | nih.gov |
Functional Group Interconversion Approaches on Benzenetriols
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.me For aminobenzene-triol synthesis, this typically involves introducing a nitrogen-containing functionality onto a pre-existing benzenetriol ring, such as pyrogallol (B1678534) (benzene-1,2,3-triol).
The most established FGI route is electrophilic nitration followed by reduction. The hydroxyl groups of benzenetriols are strongly activating and ortho-, para-directing. Therefore, the direct nitration of pyrogallol would be expected to yield 4-nitropyrogallol, among other isomers. Subsequent reduction of the nitro group to an amine, commonly achieved through catalytic hydrogenation (e.g., using H₂/Pd/C) or with metal/acid combinations (e.g., Sn/HCl), would yield 4-aminobenzene-1,2,3-triol (B13595375). This two-step sequence is a classic and reliable method for installing an amino group on a highly activated phenolic ring.
Chemical Transformations and Derivatization Reactions
The chemical reactivity of 4-aminobenzene-1,2,3-triol is dictated by the interplay between the electron-donating amino group and the three hydroxyl groups on the aromatic ring. These functionalities can undergo a variety of transformations.
Amination Reactions on Polyhydroxylated Benzene Systems
Direct amination involves the introduction of an amino group onto an aromatic ring in a single step. While challenging, several methods have been developed for the amination of aromatic compounds. Catalytic systems using hydroxylamine (B1172632) in the presence of transition metals like vanadium or iron have been shown to aminate benzene to form aniline (B41778). researchgate.netmdpi.com The application of such methods to highly activated and sensitive polyhydroxylated benzenes would require careful optimization to control selectivity and prevent oxidation.
Photocatalytic methods offer another route for direct amination. The amination of benzene and its derivatives has been demonstrated using a platinum-loaded titanium oxide photocatalyst with aqueous ammonia (B1221849), which proceeds via an amide radical (•NH₂) intermediate. researchgate.net However, it is noted that substrates like phenol (B47542) can be challenging, suggesting that the high reactivity of polyhydroxylated systems could lead to complex product mixtures or degradation. researchgate.net A more specialized method, Vicarious Nucleophilic Substitution (VNS), has been used for the amination of electron-deficient systems, such as the introduction of an amino group onto a dinitro-dihydroxy-benzene compound. nih.gov
Hydroxylation Reactions on Aminobenzene Systems
The introduction of hydroxyl groups onto an aminobenzene scaffold is a key transformation for accessing polyhydroxylated structures. Chemical hydroxylation of an activated ring like aniline can be difficult to control. However, biocatalytic methods provide an elegant and highly selective alternative. nih.gov
Enzymes such as cytochrome P450 monooxygenases are capable of performing selective hydroxylations on a wide range of aromatic compounds. nih.govresearchgate.net Tyrosinases, a family of copper-containing enzymes, are known to catalyze the ortho-hydroxylation of phenols to catechols. researchgate.net The application of such enzymatic systems to aminophenols could provide a green and efficient pathway to aminobenzene-diols or -triols with high regioselectivity. The hydroxylation of aromatic compounds is a critical step in the detoxification of lipophilic compounds in biological systems and is often the initial stage in their degradation. wikipedia.org
Reactions Involving the Aromatic Amino Group
The aromatic amino group in 4-aminobenzene-1,2,3-triol is expected to undergo reactions typical of anilines, although the presence of the hydroxyl groups can influence reactivity and may require protection. slideshare.net
Key reactions include:
Salt Formation: The basic amino group readily reacts with acids, such as hydrochloric acid, to form stable and water-soluble ammonium (B1175870) salts.
Acylation: The amino group can be acylated with acid chlorides or anhydrides to form amides. This is often used as a protective strategy to moderate the activating effect of the amino group during subsequent electrophilic substitutions.
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary aromatic amine into a diazonium salt. This intermediate is highly versatile and can be replaced by a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -H) through Sandmeyer and related reactions.
Oxidation: The electron-rich nature of the ring, with four strong electron-donating groups, makes the molecule highly susceptible to oxidation. Mild oxidizing agents can lead to the formation of quinone-imine structures, while stronger agents can result in polymerization or ring-opening.
A summary of these characteristic reactions is provided in the table below.
Table 2: Characteristic Reactions of the Aromatic Amino Group| Reaction Type | Typical Reagents | Product Functional Group |
|---|---|---|
| Salt Formation | HCl, H₂SO₄ | Ammonium salt (-NH₃⁺) |
| Acylation | Acetyl chloride, Acetic anhydride | Amide (-NHCOR) |
| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium salt (-N₂⁺) |
| Alkylation | Alkyl halides | Secondary/Tertiary amine (-NHR, -NR₂) |
| Oxidation | Mild oxidizing agents | Quinone-imine structures |
Reactions Involving Phenolic Hydroxyl Groups
The three adjacent hydroxyl groups on the benzene ring are expected to be the primary sites of reactivity. Phenolic hydroxyl groups are generally nucleophilic and can participate in a variety of reactions.
Etherification: The phenolic hydroxyl groups can undergo Williamson ether synthesis, reacting with alkyl halides in the presence of a base to form ethers. The specific conditions would determine the extent of alkylation of the three hydroxyl groups.
Esterification: In the presence of an acid catalyst, the hydroxyl groups can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction is known as Fischer-Speier esterification. The reactivity of the three hydroxyl groups may vary depending on steric hindrance and electronic effects.
Oxidation: The pyrogallol moiety is susceptible to oxidation, which can lead to the formation of quinone-type structures. The specific products would depend on the oxidizing agent and reaction conditions.
Due to the lack of specific studies on 4-Aminobenzene-1,2,3-triol;hydrochloride, a representative data table for these reactions cannot be generated.
Advanced Mechanistic Studies of 4-Aminobenzene-1,2,3-triol Reactions
There is a significant gap in the scientific literature regarding advanced mechanistic studies specifically focused on 4-Aminobenzene-1,2,3-triol and its hydrochloride salt. The following sections discuss general principles that would likely govern its reaction mechanisms.
Electron Transfer Mechanisms
The aminophenol and pyrogallol functionalities within the molecule suggest that it can participate in electron transfer processes. The amino group and the hydroxyl groups are electron-donating, making the molecule susceptible to oxidation via electron transfer. In such a mechanism, the molecule would lose one or more electrons to an oxidizing agent, forming a radical cation or a dication. The stability and subsequent reactions of these intermediates would be influenced by the delocalization of the charge and unpaired electron across the aromatic ring and the functional groups.
Radical Pathways in Chemical Reactions
Following an initial electron transfer or homolytic bond cleavage (e.g., of an O-H bond), radical intermediates of 4-Aminobenzene-1,2,3-triol could be formed. These radicals would be highly reactive and could participate in a variety of subsequent reactions, including:
Dimerization or Polymerization: Radical species could combine to form larger molecules.
Hydrogen Atom Abstraction: The radical could abstract a hydrogen atom from another molecule, propagating a radical chain reaction.
Reaction with Oxygen: In the presence of oxygen, the radical could form a peroxyl radical, leading to oxidative degradation products.
Without specific experimental data, a detailed description of the radical pathways for this particular compound remains speculative.
Intramolecular Rearrangements
While intramolecular rearrangements are a common feature in organic chemistry, there is no specific information in the available literature to suggest that 4-Aminobenzene-1,2,3-triol or its derivatives are particularly prone to such rearrangements under typical reaction conditions. Rearrangements often require specific structural features or reaction conditions that facilitate the migration of atoms or groups within a molecule.
Following a comprehensive search for scholarly articles and spectroscopic data, it has been determined that there is currently no publicly available, detailed research focusing on the specific spectroscopic and advanced structural characterization of this compound.
Searches for ¹H NMR, ¹³C NMR, two-dimensional NMR, Fourier Transform Infrared (FT-IR), and Raman spectroscopy data for this specific compound did not yield any dedicated studies or datasets. While information exists for structurally related compounds, such as aminophenols and other benzene derivatives, this information cannot be accurately extrapolated to this compound due to the unique electronic and structural effects of the specific arrangement of the amino and three hydroxyl groups on the benzene ring, as well as the influence of the hydrochloride salt form.
The generation of a thorough, informative, and scientifically accurate article as per the requested outline requires access to experimental data, including chemical shifts (δ) in ppm, coupling constants (J) in Hz for NMR, and vibrational frequencies (cm⁻¹) for IR and Raman spectroscopy. Without such primary data, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the requested article on the "Spectroscopic and Advanced Structural Characterization Techniques for this compound" cannot be generated at this time due to the absence of the necessary scientific literature and data. Further experimental research on this compound is needed to provide the information required to fulfill this request.
Spectroscopic and Advanced Structural Characterization Techniques for 4 Aminobenzene 1,2,3 Triol;hydrochloride
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are pivotal in understanding the electronic structure and photophysical behavior of a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For 4-Aminobenzene-1,2,3-triol (B13595375);hydrochloride, the benzene (B151609) ring, amino group (-NH2), and hydroxyl groups (-OH) act as chromophores and auxochromes.
The analysis would reveal characteristic absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions. The protonation of the amino group in the hydrochloride salt would likely cause a hypsochromic (blue) shift compared to the free base, as the non-bonding electrons of the nitrogen are no longer as available to participate in resonance with the benzene ring. The specific λmax values and molar absorptivity coefficients (ε) would be key parameters determined from the spectrum.
Hypothetical UV-Vis Data
| Transition Type | Expected Wavelength Range (nm) | Solvent Effects |
|---|---|---|
| π → π* | 200-280 | Polarity may shift λmax |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy provides insights into a molecule's ability to emit light after absorbing it. Many aromatic amines and phenols are fluorescent. An analysis of 4-Aminobenzene-1,2,3-triol;hydrochloride would involve measuring its emission spectrum after excitation at a wavelength determined from its UV-Vis absorption spectrum.
Key data obtained would include the maximum emission wavelength, the fluorescence quantum yield (the ratio of photons emitted to photons absorbed), and the fluorescence lifetime. These properties are highly sensitive to the molecular environment, including solvent polarity and pH. The presence of multiple hydroxyl groups and a protonated amine could lead to complex photophysical behavior, including potential intramolecular proton transfer in the excited state.
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the exact mass of the protonated molecular ion [M+H]+, corresponding to the free base C6H7NO3.
The mass spectrum would show a parent ion peak corresponding to the aminobenzenetriol cation and would not typically show the intact hydrochloride salt. The fragmentation pattern, generated by techniques like Collision-Induced Dissociation (CID), would reveal characteristic losses of small neutral molecules such as water (H2O), carbon monoxide (CO), and ammonia (B1221849) (NH3), helping to confirm the connectivity of the atoms.
Expected Mass Spectrometry Data
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]+ | [C6H8NO3]+ | 142.0499 |
| [M-H2O+H]+ | [C6H6NO2]+ | 124.0393 |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable crystal of this compound were grown, XRD analysis would provide precise information on its solid-state structure.
This includes the crystal system (e.g., monoclinic, orthorhombic), space group, unit cell dimensions (a, b, c, α, β, γ), and the precise coordinates of each atom. mdpi.com This data allows for the exact determination of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group, the hydroxyl groups, and the chloride anion, which dictate the crystal packing. scispace.com Powder XRD (PXRD) could be used to characterize the bulk material and identify its crystalline phase. researchgate.net
Illustrative Crystal Data Table
| Parameter | Description |
|---|---|
| Crystal System | The crystal lattice system (e.g., Orthorhombic) |
| Space Group | The symmetry group of the crystal |
| a, b, c (Å) | Unit cell dimensions along the axes |
| α, β, γ (°) | Angles between the unit cell axes |
| Z | Number of molecules per unit cell |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a sample's surface. An XPS analysis of this compound would provide quantitative elemental information and detailed chemical state analysis.
High-resolution spectra of the C 1s, O 1s, N 1s, and Cl 2p regions would be of primary interest. The N 1s spectrum would be particularly informative, as the binding energy for a protonated amine (ammonium, -NH3+) is significantly higher (around 401-402 eV) than for a neutral amine (-NH2, around 399-400 eV). This would confirm the presence of the hydrochloride salt on the sample surface. The Cl 2p spectrum would show a characteristic doublet corresponding to the chloride anion.
Typical Binding Energies in XPS
| Element (Orbital) | Chemical State | Expected Binding Energy (eV) |
|---|---|---|
| N 1s | -NH3+ | ~401.5 |
| Cl 2p3/2 | Cl- | ~198.5 |
| O 1s | C-OH | ~532.8 |
| C 1s | C-C/C-H | ~284.8 |
Theoretical and Computational Chemistry Studies of 4 Aminobenzene 1,2,3 Triol;hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and other electronic characteristics that govern the compound's behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules. For 4-Aminobenzene-1,2,3-triol (B13595375) hydrochloride, DFT calculations would be instrumental in determining key parameters that dictate its reactivity. A primary focus would be the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) mapping is another valuable DFT application. It visualizes the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This information is crucial for predicting how the molecule will interact with other chemical species.
Table 1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Significance for 4-Aminobenzene-1,2,3-triol hydrochloride |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Identifies sites susceptible to electrophilic and nucleophilic attack. |
Note: The values in this table are illustrative and would need to be calculated using specific DFT methods and basis sets.
Ab Initio Methods for Molecular Properties
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for calculating molecular properties. For 4-Aminobenzene-1,2,3-triol hydrochloride, these methods would be employed to precisely determine properties such as molecular geometry, dipole moment, and polarizability. These calculations provide a detailed picture of the molecule's structure and its response to external electric fields.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure of a molecule, or its conformation, plays a significant role in its chemical and biological activity. Conformational analysis of 4-Aminobenzene-1,2,3-triol hydrochloride would involve identifying the most stable arrangements of its atoms. This is typically achieved by systematically rotating the molecule's single bonds and calculating the energy of each resulting conformation.
Furthermore, understanding the intermolecular interactions is key to predicting the macroscopic properties of the compound. For 4-Aminobenzene-1,2,3-triol hydrochloride, hydrogen bonding is expected to be a dominant intermolecular force due to the presence of hydroxyl and amino groups. Computational methods can be used to model these interactions and predict their strength and geometry.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For 4-Aminobenzene-1,2,3-triol hydrochloride, this could involve studying its potential oxidation reactions, which are common for aminophenol compounds. frontiersin.orgua.esrsc.orgrsc.orgacs.org By calculating the energies of reactants, transition states, and products, computational models can map out the most likely reaction pathways. This provides a detailed understanding of the reaction kinetics and thermodynamics.
Prediction of Spectroscopic Parameters
Computational chemistry can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a compound. For 4-Aminobenzene-1,2,3-triol hydrochloride, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.net These predictions are highly valuable for interpreting experimental spectra and can aid in the structural characterization of the molecule.
Table 2: Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter |
| NMR | 1H and 13C chemical shifts |
| IR | Vibrational frequencies and intensities |
| UV-Vis | Electronic transition energies and oscillator strengths |
Note: The values in this table are illustrative and would be the output of specific computational chemistry software packages.
Applications in Chemical Sciences Research
Utilization in Organic Synthesis as a Building Block
The reactivity of the amino and hydroxyl groups allows 4-aminobenzene-1,2,3-triol (B13595375) hydrochloride to serve as a foundational element for the construction of more complex molecular architectures.
The inherent functionality of 4-aminobenzene-1,2,3-triol hydrochloride makes it an ideal starting material for the synthesis of a variety of intricate organic molecules. The amino group can be readily diazotized and substituted, while the hydroxyl groups can undergo etherification, esterification, or act as directing groups in electrophilic aromatic substitution reactions. This multi-faceted reactivity allows for the introduction of diverse functionalities and the construction of complex scaffolds. For instance, analogous aminophenol compounds are widely used as intermediates in the synthesis of pharmaceuticals and dyes.
The primary amino group of 4-aminobenzene-1,2,3-triol hydrochloride readily participates in condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.netacademicjournals.orgajrconline.org These reactions are fundamental in organic synthesis and are characterized by the formation of a carbon-nitrogen double bond. The resulting Schiff bases are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of various bioactive molecules and coordination complexes. The presence of the hydroxyl groups can influence the electronic properties of the resulting imine and can also participate in intramolecular hydrogen bonding, affecting the conformation and stability of the molecule. nih.gov
| Amine Precursor | Carbonyl Compound | Resulting Schiff Base Type |
|---|---|---|
| 2-Aminophenol | Salicylaldehyde | N-(2-hydroxybenzylidene)-2-aminophenol |
| 4-Aminophenol | Benzaldehyde | N-benzylidene-4-aminophenol |
| 2-Aminophenol | Substituted Benzaldehydes | Various substituted N-benzylidene-2-aminophenols |
The ortho-disposed amino and hydroxyl groups in 4-aminobenzene-1,2,3-triol hydrochloride make it a potential precursor for the synthesis of heterocyclic compounds, most notably phenazine (B1670421) derivatives. nih.govnih.gov Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities and applications in materials science. The synthesis of phenazines often involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. In a similar vein, the oxidative condensation of 4-aminobenzene-1,2,3-triol with suitable reagents could lead to the formation of highly functionalized phenazine structures, where the hydroxyl groups can be further modified to tune the properties of the final product.
Research in Materials Science and Polymer Chemistry
The polyfunctional nature of 4-aminobenzene-1,2,3-triol hydrochloride also lends itself to applications in the development of novel polymers and advanced functional materials.
Aminophenols are known to undergo oxidative polymerization to form polymers with interesting electronic and electrochemical properties. mdpi.comderpharmachemica.comtandfonline.com The presence of both amino and hydroxyl groups allows for different polymerization pathways, leading to polymers with varied structures and properties. researchgate.net 4-Aminobenzene-1,2,3-triol hydrochloride, with its multiple hydroxyl groups, could be used as a monomer to produce highly cross-linked polymers. These polymers are expected to exhibit good thermal stability and could possess redox activity due to the presence of the hydroquinone-like moiety. The resulting poly(4-aminobenzene-1,2,3-triol) would be a highly functionalized material with potential applications in sensors, catalysis, and energy storage.
| Monomer | Polymerization Method | Potential Polymer Properties |
|---|---|---|
| o-Aminophenol | Chemical or Electrochemical Oxidation | Redox-active, conducting |
| m-Aminophenol | Chemical or Electrochemical Oxidation | Thermally stable, fluorescent |
| p-Aminophenol | Chemical or Electrochemical Oxidation | Conducting, electrochromic |
Beyond serving as a primary monomer, 4-aminobenzene-1,2,3-triol hydrochloride can be incorporated as a comonomer or a cross-linking agent in the synthesis of advanced functional materials. mdpi.com The hydroxyl groups can react with various linking agents to form a three-dimensional polymer network, enhancing the mechanical and thermal properties of the material. Furthermore, the inherent redox activity of the trihydroxybenzene core, coupled with the reactivity of the amino group, makes it a candidate for the development of functional materials such as ion-exchange resins, chelating agents for heavy metal removal, and components of stimuli-responsive materials. The polyhydroxy functionality is also reminiscent of moieties found in natural polyphenols, suggesting potential applications in antioxidant and biocompatible materials. researchgate.netacademie-sciences.fr
Compound Names Mentioned in this Article
| Compound Name |
|---|
| 4-Aminobenzene-1,2,3-triol hydrochloride |
| 2,3,4-trihydroxyaniline hydrochloride |
| 4-aminopyrogallol hydrochloride |
| 2-Aminophenol |
| 4-Aminophenol |
| Salicylaldehyde |
| Benzaldehyde |
| N-(2-hydroxybenzylidene)-2-aminophenol |
| N-benzylidene-4-aminophenol |
| Phenazine |
| o-Aminophenol |
| m-Aminophenol |
| p-Aminophenol |
Investigations in Biochemical and Enzyme Mechanistic Studies
Phenolic compounds are widely recognized for their ability to interact with and modulate the activity of various enzymes, making them valuable tools in biochemical research. The structural features of 4-Aminobenzene-1,2,3-triol, particularly its polyhydroxylated aromatic ring, suggest its potential as a research probe for enzyme inhibition studies, with matrix metalloproteinases (MMPs) being a notable example.
MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components. mdpi.com Their overactivity is implicated in a range of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. researchgate.net Consequently, the development of MMP inhibitors is an active area of research.
Many known MMP inhibitors function by chelating the catalytic zinc ion in the enzyme's active site. mdpi.com The vicinal triol arrangement on the benzene (B151609) ring of 4-Aminobenzene-1,2,3-triol could potentially serve as a zinc-binding motif. The proximity of the three hydroxyl groups might allow for effective coordination with the zinc ion, thereby inhibiting the enzyme's catalytic activity.
Furthermore, the aromatic ring and the amino group of the molecule could engage in additional interactions with the amino acid residues lining the active site pocket of the MMP. These interactions, which could include hydrogen bonding and hydrophobic interactions, would contribute to the binding affinity and selectivity of the compound for different MMP isoforms.
While direct studies of 4-Aminobenzene-1,2,3-triol as an MMP inhibitor are not prominent in the literature, the inhibitory activity of other phenolic compounds against MMPs is well-documented. For instance, flavonoids and other polyphenols have been shown to inhibit MMPs, and their mechanism of action is often attributed to both zinc chelation and interactions with the enzyme's active site.
The potential of 4-Aminobenzene-1,2,3-triol as a research probe in this area lies in its relatively simple and well-defined structure. It could be used in structure-activity relationship (SAR) studies to understand the key molecular features required for MMP inhibition. By systematically modifying the structure of the molecule (e.g., by altering the position or number of hydroxyl groups, or by substituting the amino group), researchers could gain valuable insights into the molecular determinants of MMP inhibition.
Phenolic amines, which include both naturally occurring neurotransmitters like dopamine (B1211576) and synthetic compounds, are involved in a wide array of biological pathways. Their ability to participate in redox reactions and interact with biomolecules makes them important subjects of mechanistic studies. 4-Aminobenzene-1,2,3-triol, as a synthetic phenolic amine, has the potential to be a useful tool in such investigations.
The presence of hydroxyl groups on the amino part of phenolic amine derivatives has been shown to influence their antioxidant mechanisms, leading to direct oxidation and stabilization of the resulting radicals. researchgate.net The triol moiety of 4-Aminobenzene-1,2,3-triol would likely make it a potent antioxidant, capable of scavenging free radicals and participating in electron transfer reactions. This property could be harnessed to study the role of oxidative stress in various biological processes and to investigate the mechanisms of action of antioxidant enzymes.
In studies of metabolic pathways, 4-Aminobenzene-1,2,3-triol could serve as a substrate or an inhibitor for enzymes that process phenolic amines, such as monoamine oxidases or catechol-O-methyltransferases. By observing how the compound is metabolized or how it affects the metabolism of other phenolic amines, researchers could gain a better understanding of the function and regulation of these enzymatic pathways.
Furthermore, the interaction of phenolic compounds with proteins and nucleic acids is a topic of significant interest. The ability of 4-Aminobenzene-1,2,3-triol to form hydrogen bonds and engage in other non-covalent interactions could allow it to bind to specific sites on proteins or to intercalate into DNA, potentially modulating their function. As a research probe, it could be used to identify and characterize the binding sites of phenolic amines on biomolecules and to elucidate the functional consequences of these interactions.
Environmental Chemistry Research
The fate of aromatic compounds in the environment is a major focus of environmental chemistry research. Many aromatic compounds are pollutants, and understanding their biodegradation pathways is crucial for developing effective bioremediation strategies. 4-Aminobenzene-1,2,3-triol, as a substituted aromatic amine, could be a valuable model compound for such studies.
The biodegradation of aromatic compounds is typically initiated by microbial enzymes, such as oxygenases, that introduce hydroxyl groups onto the aromatic ring, making it more susceptible to ring cleavage. The presence of three hydroxyl groups and an amino group in 4-Aminobenzene-1,2,3-triol would likely influence its biodegradability. While the hydroxyl groups might facilitate enzymatic attack, the amino group could potentially hinder it, depending on the specific microbial enzymes involved.
Studies on the biodegradation of related compounds, such as trichlorobenzenes, have shown that they can be mineralized by soil microorganisms, with the formation of hydroxylated intermediates. acs.org Similarly, the biodegradation of nitroaromatic compounds can proceed through reductive pathways to form amino derivatives, which are then further degraded. For example, 3-nitro-1,2,4-triazol-5-one (NTO) can be microbially reduced to 3-amino-1,2,4-triazol-5-one (ATO), which can then undergo aerobic biodegradation. wikipedia.org
In a research context, 4-Aminobenzene-1,2,3-triol could be used to:
Isolate and characterize microorganisms capable of degrading polyhydroxylated aromatic amines.
Identify the enzymatic pathways and specific enzymes involved in the degradation process.
Investigate the effects of environmental factors, such as oxygen availability and the presence of other organic compounds, on the biodegradation rate and pathway.
Elucidate the chemical structures of the metabolic intermediates and final products of biodegradation.
By using 4-Aminobenzene-1,2,3-triol as a model substrate, researchers could gain fundamental insights into the microbial metabolism of a class of compounds that is relevant to both natural biogeochemical cycles and the bioremediation of contaminated sites.
Redox reactions are fundamental to many biogeochemical processes that occur in natural and engineered environmental systems. nih.govnih.gov These reactions control the cycling of essential nutrients, the degradation of pollutants, and the transformation of minerals. The chemical structure of 4-Aminobenzene-1,2,3-triol, with its easily oxidizable triol and amino functional groups, suggests that it could play a significant role in environmental redox processes.
The pyrogallol (B1678534) moiety is known to be highly redox-active. It can be readily oxidized to form semiquinone and quinone species, and in doing so, it can act as a reducing agent for other chemical species. In environmental systems, this could have several implications. For example, 4-Aminobenzene-1,2,3-triol could:
Reduce oxidized metal ions: It could participate in the reductive dissolution of metal oxides, such as those of iron and manganese, which are important components of soils and sediments. This process can affect the mobility and bioavailability of these metals and associated trace elements.
Mediate the transformation of pollutants: By acting as an electron donor, it could facilitate the reductive degradation of certain organic and inorganic pollutants.
Interact with natural organic matter (NOM): NOM contains redox-active functional groups, such as quinones, and can act as an electron shuttle in microbial redox reactions. duke.edu 4-Aminobenzene-1,2,3-triol could interact with NOM, either by reducing its oxidized moieties or by being incorporated into its structure through oxidative coupling reactions.
The amino group would also contribute to the redox chemistry of the molecule. Aromatic amines can undergo oxidative polymerization, forming humic-like substances. This process is often catalyzed by enzymes or mineral surfaces and can lead to the sequestration of the amine into soil organic matter.
As a research tool, 4-Aminobenzene-1,2,3-triol could be used to probe the mechanisms of these environmental redox processes. For instance, it could be used in laboratory experiments to study the kinetics and products of its reactions with metal oxides, pollutants, and NOM. Such studies would contribute to a better understanding of the complex web of redox reactions that shape the chemistry of the environment.
Future Directions and Emerging Research Avenues for 4 Aminobenzene 1,2,3 Triol;hydrochloride
Novel Synthetic Methodologies for Enhanced Accessibility
Currently, there is a lack of diverse and optimized synthetic routes for 4-Aminobenzene-1,2,3-triol (B13595375) hydrochloride in publicly available scientific literature. Future research would need to focus on developing new synthetic pathways that are more efficient, cost-effective, and scalable. This would be the first step in making the compound more accessible for further research and potential applications.
Exploration of Advanced Material Applications
The potential for 4-Aminobenzene-1,2,3-triol hydrochloride in the development of advanced materials is yet to be explored. Its unique structure, featuring both amine and triol functional groups, suggests potential for use in polymers, coordination complexes, or as a precursor for other functional materials. However, without initial studies, any specific applications remain hypothetical.
Deeper Understanding of Complex Reaction Mechanisms
A fundamental understanding of the reaction mechanisms of 4-Aminobenzene-1,2,3-triol hydrochloride is crucial for its controlled application. Future research would need to employ computational and experimental techniques to elucidate its reactivity, stability, and interaction with other chemical species.
Interdisciplinary Research with Biological and Environmental Sciences
The biological and environmental impact of 4-Aminobenzene-1,2,3-triol hydrochloride is currently unknown. Interdisciplinary research would be necessary to investigate its potential bioactivity, biodegradability, and any potential environmental effects. Such studies are critical for ensuring its safe and responsible use.
Development of Sustainable Chemistry Approaches for its Synthesis and Use
As with any chemical compound, the development of sustainable and green chemistry approaches for the synthesis and application of 4-Aminobenzene-1,2,3-triol hydrochloride is an important future direction. This would involve the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.
Q & A
Q. What are the established synthetic routes for 4-Aminobenzene-1,2,3-triol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves refluxing a substituted benzaldehyde derivative with a precursor amine in anhydrous ethanol under acidic catalysis (e.g., glacial acetic acid). For example, analogous syntheses of triol derivatives utilize controlled heating (80–100°C) for 4–6 hours, followed by solvent evaporation under reduced pressure and recrystallization in ethanol/water mixtures to improve yield . Optimization includes adjusting molar ratios (1:1 to 1:1.2 for amine:aldehyde), monitoring reaction progress via TLC, and employing inert atmospheres to prevent oxidation of phenolic groups.
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodological Answer : A multi-technique approach is recommended:
- HPLC-UV (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) for purity assessment (>98% by area normalization) .
- FT-IR to confirm hydroxyl (3100–3500 cm⁻¹), amine (1600–1650 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) functional groups.
- ¹H/¹³C NMR (DMSO-d₆) to verify substitution patterns and hydrochloride salt formation (e.g., downfield shifts for aromatic protons adjacent to hydroxyl groups) .
- Elemental Analysis for C, H, N, and Cl to validate stoichiometry (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 4-Aminobenzene-1,2,3-triol hydrochloride across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
- Standardize Bioassays : Use a common cell line (e.g., HEK-293) and positive controls (e.g., pyridoxine hydrochloride for enzyme inhibition studies) .
- Comparative Purity Profiling : Cross-validate samples via LC-MS to rule out degradation products or residual solvents .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies in triplicate with statistical validation (p < 0.05, ANOVA) .
Q. What experimental strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate solutions (1 mg/mL) in buffers (pH 2–10) at 25°C for 24–72 hours. Monitor degradation via HPLC; acidic conditions (pH 3–5) typically enhance stability for phenolic derivatives .
- Thermal Stability : Heat solid samples at 40°C, 60°C, and 80°C for 1–4 weeks. Use DSC/TGA to detect melting point shifts or decomposition events .
Q. How can mechanistic interactions between 4-Aminobenzene-1,2,3-triol hydrochloride and biomacromolecules be elucidated?
- Methodological Answer :
- Spectroscopic Binding Studies :
- Fluorescence Quenching : Titrate the compound into protein solutions (e.g., BSA) and measure emission changes (λₑₓ = 280 nm). Calculate binding constants (Kₐ) via Stern-Volmer plots .
- Circular Dichroism : Monitor conformational changes in enzymes (e.g., tyrosine hydroxylase) upon ligand binding .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (PDB ID: 1XYZ). Validate with mutagenesis studies on predicted binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
